Cas no 851079-15-7 (2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide)

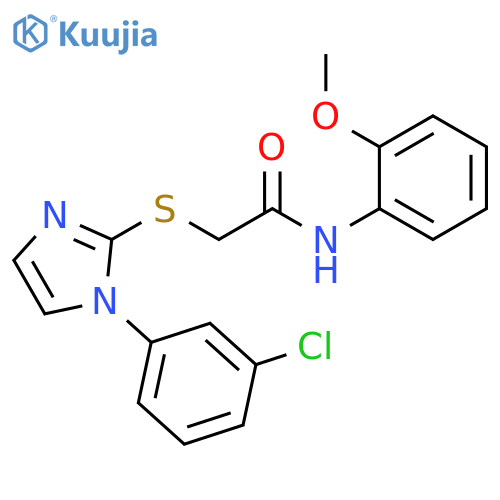

851079-15-7 structure

商品名:2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide

2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide

- 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

- Acetamide, 2-[[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio]-N-(2-methoxyphenyl)-

- SR-01000123330-1

- 851079-15-7

- 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

- 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

- SR-01000123330

- AKOS002045687

- F0599-0472

-

- インチ: 1S/C18H16ClN3O2S/c1-24-16-8-3-2-7-15(16)21-17(23)12-25-18-20-9-10-22(18)14-6-4-5-13(19)11-14/h2-11H,12H2,1H3,(H,21,23)

- InChIKey: MDEAQILZQCDKGO-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1OC)(=O)CSC1N(C2=CC=CC(Cl)=C2)C=CN=1

計算された属性

- せいみつぶんしりょう: 373.0651756g/mol

- どういたいしつりょう: 373.0651756g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 443

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.31±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 12.62±0.70(Predicted)

2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0599-0472-40mg |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0599-0472-75mg |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0599-0472-10μmol |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0599-0472-50mg |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0599-0472-20μmol |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0599-0472-10mg |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0599-0472-15mg |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0599-0472-1mg |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0599-0472-2mg |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0599-0472-4mg |

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |

851079-15-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

851079-15-7 (2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide) 関連製品

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量